molecular formula C14H21NO B1487515 (1-(4-Methylbenzyl)piperidin-4-yl)methanol CAS No. 1211479-04-7

(1-(4-Methylbenzyl)piperidin-4-yl)methanol

Cat. No.: B1487515
CAS No.: 1211479-04-7
M. Wt: 219.32 g/mol
InChI Key: RACFKCJESKJFEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(1-(4-Methylbenzyl)piperidin-4-yl)methanol” is a chemical compound with the molecular formula C14H21NO . It is a derivative of piperidine, a six-membered ring with one nitrogen atom .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom. Attached to this ring is a methanol group and a 4-methylbenzyl group .

Scientific Research Applications

Synthesis and Crystal Structure Analysis

The compound and its derivatives have been extensively synthesized and characterized, with their crystal structures being investigated through X-ray crystallography. These studies provide insights into the molecular and crystallographic properties of such compounds, showcasing their chair conformation and the geometric arrangements around certain atoms like sulfur and nitrogen. This level of structural elucidation aids in understanding the compound's reactivity and potential applications in further synthetic endeavors or bioactive studies (H. R. Girish et al., 2008; S. B. Benakaprasad et al., 2007).

Bioactivity Studies

Research has also explored the bioactive potential of compounds related to "(1-(4-Methylbenzyl)piperidin-4-yl)methanol." For instance, derivatives have been assessed for their inhibitory activities against fungi, suggesting that these compounds could have applications in developing antimicrobial agents (Xue Si-jia, 2011).

Chemical Synthesis Advances

The compound's derivatives serve as key intermediates in the synthesis of complex structures, such as benzazocines, through innovative reactions like the Buchwald–Hartwig arylation. These methodological advancements open new avenues for constructing molecules with potential pharmaceutical relevance (G. Satyanarayana & M. Maier, 2008).

Analytical and Theoretical Studies

Compounds structurally related to "this compound" have been subjects of analytical and theoretical studies, including NMR spectroscopy and density functional theory (DFT) calculations. These studies contribute to a deeper understanding of the electronic and structural characteristics of the compounds, aiding in the rational design of materials and drugs (A. Cholli & D. Pennino, 1988).

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(1-(4-Methylbenzyl)piperidin-4-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to inhibit certain enzymes, such as lactate dehydrogenase, which is crucial in the glycolytic pathway . Additionally, this compound interacts with proteins involved in cell signaling pathways, potentially altering their activity and downstream effects . These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active sites of enzymes and proteins.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been observed to induce apoptosis by disrupting mitochondrial function and activating caspase pathways . Furthermore, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These effects highlight the compound’s potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity and altering metabolic pathways . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in cellular function and behavior, contributing to the compound’s overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These findings underscore the importance of considering temporal factors when studying this compound.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively inhibit target enzymes . At higher doses, this compound can induce toxicity, leading to adverse effects such as liver damage and oxidative stress . These dosage-dependent effects highlight the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes in the glycolytic and oxidative phosphorylation pathways . The compound can inhibit key enzymes, such as lactate dehydrogenase, leading to altered metabolic flux and changes in metabolite levels . Additionally, this compound can affect the activity of cofactors, further influencing metabolic processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can be actively transported across cell membranes, allowing it to accumulate in specific cellular compartments . This distribution is crucial for its biochemical effects, as it ensures that this compound reaches its target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and cytoplasm . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The activity and function of this compound are influenced by its localization, as it can interact with mitochondrial enzymes and proteins involved in cellular metabolism .

Properties

IUPAC Name

[1-[(4-methylphenyl)methyl]piperidin-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO/c1-12-2-4-13(5-3-12)10-15-8-6-14(11-16)7-9-15/h2-5,14,16H,6-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RACFKCJESKJFEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCC(CC2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 2
Reactant of Route 2
(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 3
Reactant of Route 3
(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 4
Reactant of Route 4
(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 5
Reactant of Route 5
(1-(4-Methylbenzyl)piperidin-4-yl)methanol
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
(1-(4-Methylbenzyl)piperidin-4-yl)methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.